molecular formula C21H16F2N2O4 B11455212 7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11455212
M. Wt: 398.4 g/mol
InChI Key: ZRSUNXHJFMGPBJ-UHFFFAOYSA-N
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Description

7-(3,4-DIFLUOROPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes both difluorophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of 7-(3,4-DIFLUOROPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core and the subsequent introduction of the difluorophenyl and methoxyphenyl groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(3,4-DIFLUOROPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 7-(3,4-DIFLUOROPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID include other pyrrolo[3,2-b]pyridine derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications. The unique combination of difluorophenyl and methoxyphenyl groups in this compound distinguishes it from other similar molecules.

Properties

Molecular Formula

C21H16F2N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H16F2N2O4/c1-29-13-4-2-3-12(8-13)25-10-15(21(27)28)19-20(25)14(9-18(26)24-19)11-5-6-16(22)17(23)7-11/h2-8,10,14H,9H2,1H3,(H,24,26)(H,27,28)

InChI Key

ZRSUNXHJFMGPBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=C2C(CC(=O)N3)C4=CC(=C(C=C4)F)F)C(=O)O

Origin of Product

United States

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